Scirpusin A

描述

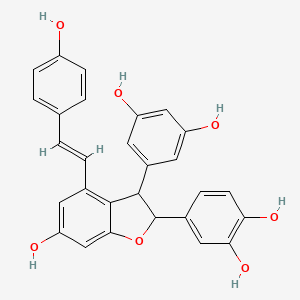

Scirpusin A is a naturally occurring stilbene dimer derived from plants such as Cyperus rotundus and Caragana rosea. Structurally, it is composed of two piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) units linked via a dihydrofuran ring . It exhibits diverse bioactivities, including anti-HIV, anti-obesity, neuroprotective effects, and inhibition of amyloid-β (Aβ) aggregation, making it a promising candidate for therapeutic applications . Notably, it demonstrates potent anti-HIV activity with an IC50 of 4.77 µM and inhibits Aβ aggregation (IC50 = 0.7 ± 0.3 µM) . Its content in Scirpus yagara is notably high (0.017% yield), enhancing its viability for extraction .

属性

CAS 编号 |

69297-51-4 |

|---|---|

分子式 |

C28H22O7 |

分子量 |

470.5 g/mol |

IUPAC 名称 |

4-[3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C28H22O7/c29-19-6-2-15(3-7-19)1-4-16-9-22(32)14-25-26(16)27(18-10-20(30)13-21(31)11-18)28(35-25)17-5-8-23(33)24(34)12-17/h1-14,27-34H/b4-1+ |

InChI 键 |

VJVQHVVOEFJLIO-DAFODLJHSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |

手性 SMILES |

C1=CC(=CC=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Scirpusin A; Scirpusin-A; |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Scirpusin B

Scirpusin B, a dihydrofuran-linked dimer of piceatannol, differs from Scirpusin A by the presence of an additional hydroxyl group on its phenyl ring . This structural variation influences bioactivity:

- Anti-HIV Activity : Scirpusin B (IC50 = 1.33 µM) is ~3.6-fold more potent than this compound (IC50 = 4.77 µM) .

- AChE Inhibition: Scirpusin B (IC50 = 62.9 µM) exhibits 4-fold greater acetylcholinesterase (AChE) inhibitory activity than piceatannol (IC50 = 258.9 µM) .

- Aβ Aggregation: Scirpusin B (IC50 = 0.63 µM) is less effective than piceatannol (IC50 = 0.34 µM) but comparable to this compound .

- Molecular Docking: Scirpusin B forms three hydrogen bonds with AChE (vs. two for piceatannol) and stabilizes Aβ1-42 via hydrophobic interactions with Val18, suggesting stronger target binding .

Piceatannol

Piceatannol, a hydroxylated resveratrol analog and monomeric precursor to this compound/B, shows distinct pharmacological profiles:

- Aβ Aggregation Inhibition : Superior to Scirpusin B (IC50 = 0.34 µM vs. 0.63 µM) .

- Neuroprotection: Both piceatannol and Scirpusin B enhance SH-SY5Y cell viability against Aβ25-35 toxicity, but piceatannol is more efficacious in reducing oxidative stress .

Resveratrol

Resveratrol, the parent compound of piceatannol, has lower bioactivity due to fewer hydroxyl groups:

- Aβ Aggregation : Resveratrol (IC50 > 10 µM) is significantly less potent than this compound (0.7 µM) or ε-viniferin glucoside (0.2 µM) .

- Anti-Obesity: this compound and B in Cyperus rotundus extracts show superior anti-adipogenic effects compared to resveratrol, reducing visceral fat and normalizing lipid profiles in clinical studies .

ε-Viniferin Glucoside

This resveratrol dimer, though structurally distinct from this compound, shares Aβ aggregation inhibition properties:

- Potency : ε-Viniferin glucoside (IC50 = 0.2 ± 0.3 µM) is ~3.5-fold more active than this compound (0.7 ± 0.3 µM) .

- Bioavailability : Both compounds face challenges due to high molecular weight and polarity, limiting therapeutic utility .

Comparative Data Tables

Table 1: Bioactivity Profiles

Table 2: Structural and Pharmacokinetic Properties

Key Research Findings and Implications

- Structural-Activity Relationship: Additional hydroxyl groups in Scirpusin B enhance AChE inhibition but reduce Aβ aggregation potency compared to piceatannol .

- Multi-Target Potential: Dimeric stilbenes (this compound/B) exhibit broader therapeutic profiles than monomers (resveratrol, piceatannol) .

- Clinical Relevance: Standardized extracts like Cirpusins® (containing 6% this compound/B and piceatannol) demonstrate anti-obesity efficacy in human trials, with BioPerine® enhancing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。